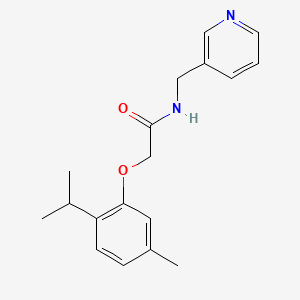
N-cycloheptyl-N,1-dimethyl-4-piperidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cycloheptyl-N,1-dimethyl-4-piperidinamine, also known as CHP or HDMP-28, is a synthetic compound that belongs to the class of piperidine-based stimulants. It is a research chemical that is widely used in scientific research for its potential therapeutic properties.
Scientific Research Applications
N-cycloheptyl-N,1-dimethyl-4-piperidinamine has been extensively studied for its potential therapeutic properties. It has been shown to have a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This property makes it a potential candidate for the treatment of dopamine-related disorders such as attention deficit hyperactivity disorder (ADHD) and Parkinson's disease.
Mechanism of Action
The mechanism of action of N-cycloheptyl-N,1-dimethyl-4-piperidinamine involves the inhibition of the dopamine transporter, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels results in a stimulation of the central nervous system, leading to increased alertness, focus, and energy.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-cycloheptyl-N,1-dimethyl-4-piperidinamine include increased dopamine levels in the brain, which leads to increased alertness, focus, and energy. It has also been shown to increase heart rate and blood pressure, which can have potential negative effects on the cardiovascular system.
Advantages and Limitations for Lab Experiments
One advantage of using N-cycloheptyl-N,1-dimethyl-4-piperidinamine in lab experiments is its high affinity for the dopamine transporter, which makes it a potential candidate for the treatment of dopamine-related disorders. However, its potential negative effects on the cardiovascular system make it important to use caution when conducting experiments with this compound.
Future Directions
There are several future directions for the research on N-cycloheptyl-N,1-dimethyl-4-piperidinamine. One direction is to further explore its potential therapeutic properties for the treatment of dopamine-related disorders. Another direction is to investigate its potential as a cognitive enhancer, as it has been shown to improve cognitive performance in animal studies. Additionally, further research is needed to understand the potential negative effects on the cardiovascular system and to develop methods to mitigate these effects.
Conclusion
In conclusion, N-cycloheptyl-N,1-dimethyl-4-piperidinamine is a synthetic compound that has potential therapeutic properties for the treatment of dopamine-related disorders. Its high affinity for the dopamine transporter makes it a promising candidate for further research in this area. However, caution should be taken when conducting experiments with this compound due to its potential negative effects on the cardiovascular system. Future research should focus on exploring its potential therapeutic properties, investigating its potential as a cognitive enhancer, and understanding its potential negative effects on the cardiovascular system.
Synthesis Methods
The synthesis of N-cycloheptyl-N,1-dimethyl-4-piperidinamine involves the reaction of cycloheptanone with methylamine and formaldehyde in the presence of sodium cyanoborohydride. The resulting product is then treated with hydrochloric acid to yield the final compound. This synthesis method has been optimized to produce high yields of pure N-cycloheptyl-N,1-dimethyl-4-piperidinamine.
properties
IUPAC Name |
N-cycloheptyl-N,1-dimethylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2/c1-15-11-9-14(10-12-15)16(2)13-7-5-3-4-6-8-13/h13-14H,3-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMLSCBJKUQAAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)C2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(3,4-dichlorobenzyl)-2-pyrrolidinyl]methanol](/img/structure/B5115314.png)

![4-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B5115332.png)

![7-(5-ethyl-4H-1,2,4-triazol-3-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5115340.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzenesulfonamide](/img/structure/B5115345.png)

![2,2-dimethyl-5-(2-thienyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5115358.png)
![methyl 2-({2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)benzoate](/img/structure/B5115366.png)
![N-allyl-5-[(2-bromobenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B5115368.png)
![N-[2-(3-hydroxy-1-piperidinyl)ethyl]-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5115375.png)

![2-({3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid](/img/structure/B5115387.png)